![molecular formula C17H19NO5S B3136803 N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 425616-18-8](/img/structure/B3136803.png)
N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Overview
Description
N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as MPPG, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPG is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a member of the G protein-coupled receptor family. In
Scientific Research Applications
Overview of Glycine and Its Derivatives in Scientific Research
Glycine, a simple non-essential amino acid, has garnered attention for its role in various physiological and pathological processes, underscoring the scientific interest in its derivatives, including N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine. While direct studies on this specific derivative are limited, insights can be drawn from research on glycine and related compounds to understand potential applications and mechanisms.
Potential Therapeutic Applications and Mechanisms
Role in Plant Stress Resistance : Glycine betaine (GB), a derivative of glycine, has been identified as a critical osmolyte in plants, accumulating in response to environmental stressors like drought, salinity, and extreme temperatures. GB is thought to protect plants by stabilizing enzymes and membranes, suggesting that derivatives of glycine, including N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, may have potential applications in enhancing plant resilience to abiotic stress (Ashraf & Foolad, 2007).
Pharmacological Implications : Research into glycine's pharmacological roles, particularly in neurotransmission, highlights its importance in excitatory and inhibitory pathways in the brain. This underscores the potential for glycine derivatives to modulate neurotransmitter systems, offering avenues for treating neurological disorders and improving sleep quality (Bannai & Kawai, 2012).
Immunomodulatory and Cytoprotective Effects : Glycine's immunomodulatory and cytoprotective actions have been documented, with implications for treating inflammatory diseases, enhancing glutathione synthesis, and protecting against oxidative stress. These effects suggest that glycine derivatives could be explored for their potential in health protection and disease management (Zhong et al., 2003).
Applications in Nutritional and Metabolic Research
Glycine's role in glutathione synthesis indicates its importance in metabolic processes and nutritional health. This points to the possibility of using glycine derivatives to address metabolic syndromes, highlighting the need for further research into their efficacy and mechanisms of action (McCarty, O’Keefe, & DiNicolantonio, 2018).
properties
IUPAC Name |
2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-4-7-14(8-5-12)24(21,22)18(11-17(19)20)15-10-13(2)6-9-16(15)23-3/h4-10H,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKZNQPUPAJKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




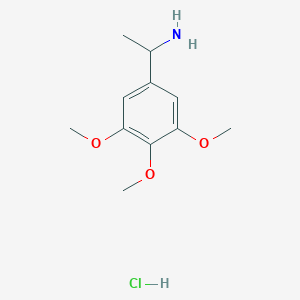
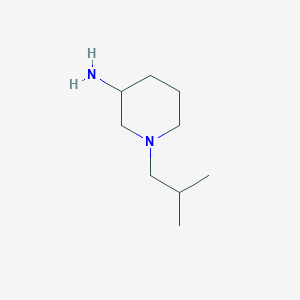

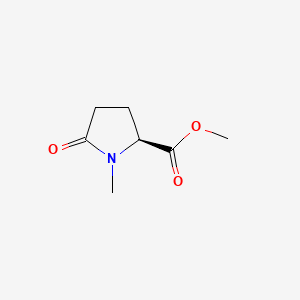
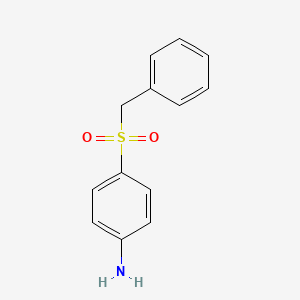
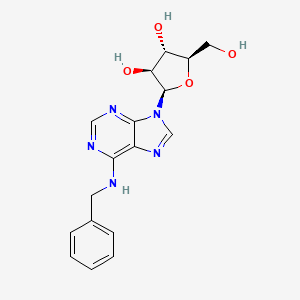
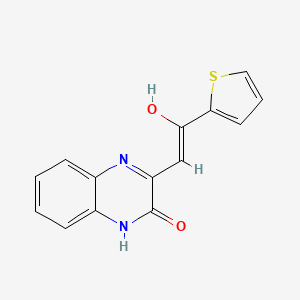
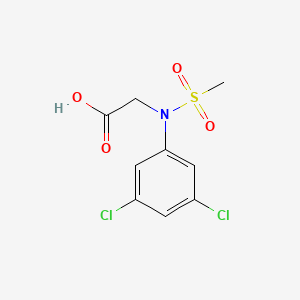




![1-[2-(3-Methoxy-4-hydroxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine](/img/structure/B3136816.png)